molecular formula C16H12N4 B2653481 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866050-30-8

5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2653481
CAS RN: 866050-30-8
M. Wt: 260.3
InChI Key: YUGWTKZHZCJKKC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It can be described as the first synthesized pyrazoloquinoline .


Synthesis Analysis

The synthesis of this compound has been widely studied. For instance, a yield of 87% was reported in one study . The synthesis involved various steps including asymmetrical and symmetrical stretching of –NH2, C≡N stretching, and C=O stretching .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. For instance, 1H NMR (400 MHz, DMSO- d6) revealed δ 2.10, 2.32 (s, 6H, 2 × CH3), 6.53 (s, 1H, C1H), 7.35–8.34 (m, 12H, Ar–H), 8.69 (s, 2H, NH2) . The 13C NMR (100 MHz, DMSO- d6) revealed δ: 13.06, 20.80 (Ar–CH3), 60.18 (C1), 62.50 (C2), among others .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied. For instance, it was found that the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. For instance, it has a molecular weight of 260.29 .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Compound Synthesis

    Researchers have developed methods for synthesizing derivatives of pyrazolo[1,5-a]pyrimidine, aiming to explore their potential in biological applications. Such compounds are noted for their varied and significant biological activities, leading to the creation of diverse derivatives through substitution reactions (M. Hammouda, H. Gaffer, K. Elattar, 2022).

  • Antitumor Activity

    A series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives were synthesized and evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds exhibiting significant effects (E. Abdel‐Latif, S. Abdel-fattah, H.E. Gaffer, H.A. Etman, 2016).

  • Antimicrobial Activities

    Various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been tested for their antibacterial and antifungal properties, with some showing significant activity. This highlights the potential of these compounds in developing new antimicrobial agents (A. Rahmouni, Anis Romdhane, Abderrahim Ben Said, Kaouther Majouli, H. Jannet, 2014).

  • Antiviral Potential

    Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their antiviral activity, particularly against the herpes simplex virus type-1 (HSV-1), demonstrating promising results and suggesting a potential pathway for developing new antiviral therapies (Aymn E Rashad, Mohamed I Hegab, Randa E Abdel-Megeid, Nahed Fathalla, Farouk M E Abdel-Megeid, 2009).

Mechanism of Action

The mechanism of action of this compound has been studied in the context of its potential as a therapeutic agent. For instance, it has been found to inhibit TRKA with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions for this compound include further exploration of its potential as a therapeutic agent. For instance, it has shown promising results in inhibiting TRKA and could be further explored for its potential in cancer treatment .

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-9-14-10-18-20-7-6-15(19-16(14)20)13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGWTKZHZCJKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327599
Record name 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866050-30-8
Record name 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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